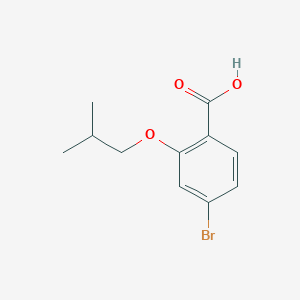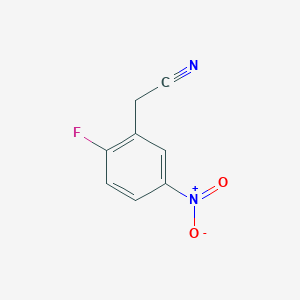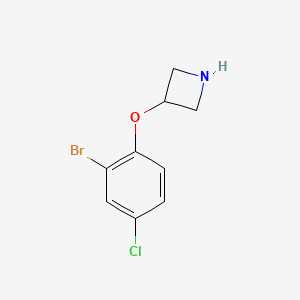
Acid green 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Green 9: , also known as Patent Green V, is a synthetic dye belonging to the triarylmethane dye family. It is commonly used in various industries, including textiles, food, and cosmetics, due to its vibrant green color. The compound has the molecular formula C37H34ClN2NaO6S2 and a molecular weight of 725.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Green 9 is synthesized through a multi-step process involving the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a catalyst. The reaction typically occurs under acidic conditions, followed by sulfonation and chlorination steps to introduce the sulfonic acid and chloride groups, respectively .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions: Acid Green 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve electrophilic aromatic substitution using reagents like halogens or nitro compounds.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent and conditions.
Reduction: Leuco compounds, which are colorless.
Substitution: Substituted derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Acid Green 9 has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in biological assays.
Mecanismo De Acción
Acid Green 9 exerts its effects by binding to target molecules or structures within cells. When excited by specific wavelengths of light, it emits a green fluorescence, making it useful for studying various biological processes. The dye’s ability to selectively bind to certain cellular components allows researchers to visualize and track these components under a microscope .
Comparación Con Compuestos Similares
Malachite Green: Another triarylmethane dye with similar applications but different spectral properties.
Crystal Violet: Used in similar staining techniques but has a different color and molecular structure.
Brilliant Green: Shares similar uses in microbiology and histology but differs in its chemical structure and properties.
Uniqueness of Acid Green 9: this compound is unique due to its specific spectral properties, which make it particularly suitable for certain applications in microscopy and diagnostic imaging. Its stability and vibrant color also make it a preferred choice in various industrial applications .
Propiedades
Número CAS |
4857-81-2 |
|---|---|
Fórmula molecular |
C37H35ClN2NaO6S2 |
Peso molecular |
726.3 g/mol |
Nombre IUPAC |
sodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46); |
Clave InChI |
KPUKKCBDJFTUFI-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl.[Na+] |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |
Key on ui other cas no. |
4857-81-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Acid Green 9 efficiently removable from wastewater?
A: Research suggests that this compound can be effectively removed from wastewater through adsorption using specific anion exchange resins. One study found that an acrylic weak base anion exchange resin with ethylenediamine-functional groups exhibited high efficiency in adsorbing this compound from aqueous solutions []. This adsorption process was shown to be dependent on factors like pH, initial dye concentration, contact time, temperature, and adsorbent dose [].
Q2: How does the chemical structure of this compound influence its biodegradability?
A: While the provided research doesn't delve into the detailed chemical structure of this compound, it highlights that the chemical structure of dyes, in general, significantly influences their susceptibility to biodegradation []. The study investigates the role of oxidative enzymes, like catalase, peroxidase, and dehydrogenase, in the aerobic biodegradation of various dyes, including this compound, by a yeast consortium []. This suggests that understanding the specific chemical moieties within this compound and their interaction with these enzymes is crucial for developing efficient biodegradation strategies.
Q3: What are the environmental implications of using this compound and similar dyes?
A: The use of this compound and other dyes in textile industries poses a significant environmental challenge due to the discharge of colored effluents []. These colored wastewaters are not only aesthetically undesirable but can also negatively impact aquatic ecosystems due to the inherent toxicity of some dyes []. Therefore, research focusing on efficient removal and degradation strategies for this compound, like adsorption and biodegradation, is critical for minimizing its environmental footprint and ensuring sustainable textile manufacturing practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)


![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)


![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)


![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)



